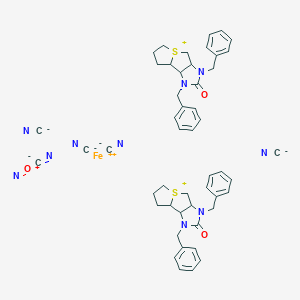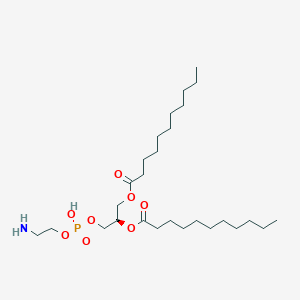
1,2-Diundecanoylphosphatidylethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diundecanoylphosphatidylethanolamine (DUPE) is a phospholipid that has been extensively studied for its biochemical and physiological effects. DUPE is a synthetic lipid that is composed of two undecanoic acid chains and a phosphatidylethanolamine head group. DUPE has been shown to have a wide range of applications in scientific research, including as a model membrane system and as a tool for studying lipid-protein interactions.
Wirkmechanismus
1,2-Diundecanoylphosphatidylethanolamine exerts its effects through its interactions with other lipids and proteins in biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has been shown to alter the physical properties of lipid membranes, including membrane fluidity and permeability. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to interact with membrane proteins, affecting their structure and function.
Biochemische Und Physiologische Effekte
1,2-Diundecanoylphosphatidylethanolamine has been shown to have a wide range of biochemical and physiological effects. 1,2-Diundecanoylphosphatidylethanolamine has been shown to modulate the activity of enzymes involved in lipid metabolism, including phospholipase A2 and acyl-CoA synthetase. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to affect the activity of ion channels and transporters, including the Na+/K+ ATPase and the cystic fibrosis transmembrane conductance regulator (CFTR).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2-Diundecanoylphosphatidylethanolamine is its ability to form stable bilayer membranes that are similar in structure and properties to biological membranes. This makes 1,2-Diundecanoylphosphatidylethanolamine an ideal model membrane system for studying lipid-protein interactions. However, 1,2-Diundecanoylphosphatidylethanolamine also has some limitations, including its synthetic nature and the fact that it may not fully replicate the complexity of biological membranes.
Zukünftige Richtungen
There are many potential future directions for research on 1,2-Diundecanoylphosphatidylethanolamine. One area of interest is the use of 1,2-Diundecanoylphosphatidylethanolamine as a tool for studying lipid-protein interactions in disease states, such as cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic lipids that can be used to study membrane biology and lipid-protein interactions. Overall, the study of 1,2-Diundecanoylphosphatidylethanolamine and other synthetic lipids has the potential to provide valuable insights into the structure and function of biological membranes.
Synthesemethoden
1,2-Diundecanoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the reaction of undecanoic acid with phosphatidylethanolamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Enzymatic methods involve the use of phospholipase D to catalyze the synthesis of 1,2-Diundecanoylphosphatidylethanolamine from phosphatidylcholine and undecanoic acid.
Wissenschaftliche Forschungsanwendungen
1,2-Diundecanoylphosphatidylethanolamine has been widely used as a model membrane system in scientific research. 1,2-Diundecanoylphosphatidylethanolamine has been shown to form stable bilayer membranes that are similar in structure and properties to biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has also been used as a tool for studying lipid-protein interactions, as it can be incorporated into liposomes and used to study the binding of proteins to lipid membranes.
Eigenschaften
CAS-Nummer |
117610-63-6 |
|---|---|
Produktname |
1,2-Diundecanoylphosphatidylethanolamine |
Molekularformel |
C27H54NO8P |
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-undecanoyloxypropyl] undecanoate |
InChI |
InChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1 |
InChI-Schlüssel |
ZWPYUJDPKPNXJG-RUZDIDTESA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
Andere CAS-Nummern |
117610-63-6 |
Synonyme |
1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine 1,2-diundecanoylphosphatidylethanolamine DUPDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



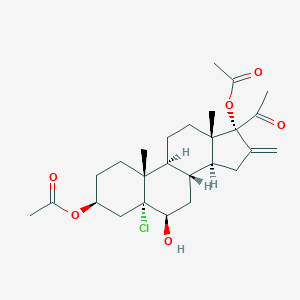
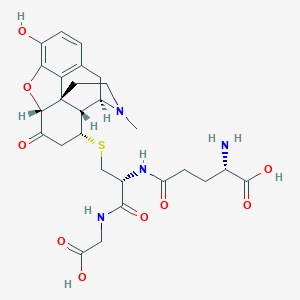
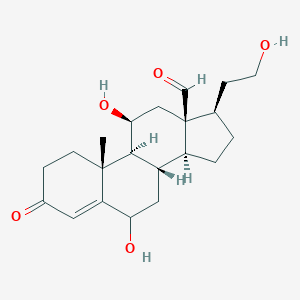
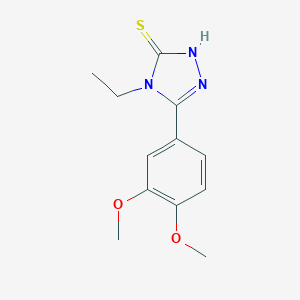
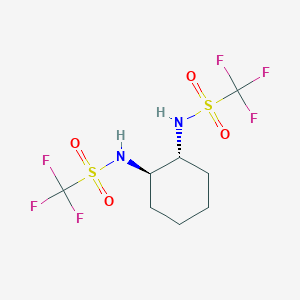
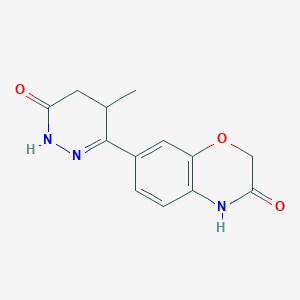
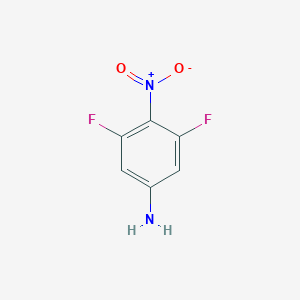
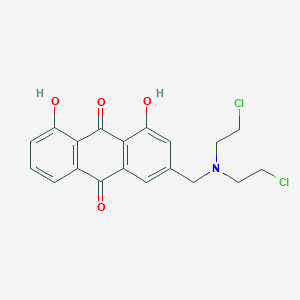
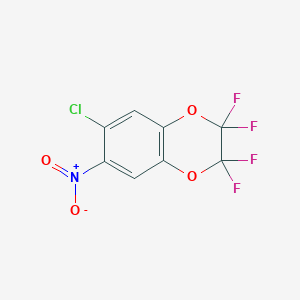

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

